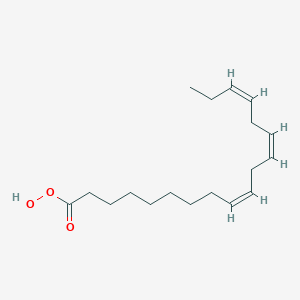

13-Hydroperoxylinolenic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19356-22-0 |

|---|---|

Molecular Formula |

C18H30O3 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trieneperoxoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |

InChI Key |

OEYKGJFTEBHJCL-PDBXOOCHSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OO |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OO |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OO |

Synonyms |

12,13-epoxylinolenic acid 13-hydroperoxylinolenic acid linolenic (18-3) acid peroxide linolenic acid hydroperoxide |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 13 Hydroperoxylinolenic Acid

Precursor Derivation: Alpha-Linolenic Acid Release and Initial Oxygenation

The journey to 13-HPOT begins with its precursor, alpha-linolenic acid (α-LeA), a polyunsaturated fatty acid abundant in plant cell membranes, particularly within the chloroplasts. nih.gov The initiation of 13-HPOT synthesis is contingent on the liberation of α-LeA from these membrane lipids, a process catalyzed by specific lipolytic enzymes.

Role of Phospholipases and Lipases in Substrate Liberation

The release of α-linolenic acid from membrane glycerolipids is a crucial first step, mediated by the action of phospholipases and lipases. oup.comfrontiersin.org In response to stimuli such as wounding or pathogen attack, these enzymes are activated and cleave α-linolenic acid from its esterified form within membrane phospholipids (B1166683) and galactolipids. nih.govwikipedia.orgresearchgate.net For instance, phospholipase A1, encoded by the DAD1 gene in Arabidopsis, has been identified as playing a role in providing the free α-linolenic acid required for jasmonic acid biosynthesis. nih.govresearchgate.net Similarly, other lipases, such as glycerolipase A1 (GLA1) in Nicotiana attenuata, are major contributors of free fatty acids for jasmonate formation following herbivory. researchgate.net The activation of these lipases ensures a supply of substrate for the subsequent oxygenation step.

Lipoxygenase-Mediated Formation of 13-Hydroperoxylinolenic Acid

Once liberated, free α-linolenic acid becomes the substrate for lipoxygenase (LOX) enzymes. ontosight.airesearchgate.net These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into the fatty acid chain, leading to the formation of a hydroperoxide. tamu.edu

The formation of 13-HPOT is specifically catalyzed by a class of lipoxygenases known as 13-lipoxygenases (13-LOXs). oup.comfrontiersin.org These enzymes exhibit regiospecificity, meaning they introduce the oxygen molecule at the 13th carbon position of the α-linolenic acid backbone. mdpi.com In Arabidopsis thaliana, four 13-LOX isoforms—LOX2, LOX3, LOX4, and LOX6—are primarily responsible for jasmonic acid biosynthesis. nih.govoup.complantae.org While all contribute to the production of 13-HPOT, they display distinct roles in response to different stimuli and in various developmental processes. oup.com For example, LOX3 and LOX4 are crucial for wound-induced growth restriction. plantae.org Soybean lipoxygenase-1 (LOX-1) is another well-characterized 13-LOX that preferentially oxygenates linoleic acid to its 13-hydroperoxide derivative. mdpi.commdpi.com

The synthesis of 13-HPOT is compartmentalized within the cell. The initial steps of jasmonic acid biosynthesis, including the formation of 13-HPOT, occur within the chloroplasts. researchgate.netfrontiersin.org Evidence suggests that 13-LOX enzymes are localized to the plastids. tamu.edunih.gov In potato, for instance, two 13-lipoxygenases, LOX H1 and LOX H3, are found in both the stroma and associated with the thylakoid membranes of chloroplasts. oup.com This localization within the chloroplast ensures proximity to the site of α-linolenic acid release from thylakoid membranes and facilitates the efficient channeling of this substrate into the oxylipin pathway. pnas.org While many lipoxygenases are soluble enzymes found in the cytosol, an increasing body of evidence points to their association with various cellular membranes, including microsomal and plasma membranes. cambridge.org

Divergent Metabolic Fates of this compound: Key Enzymatic Branches

13-HPOT stands at a metabolic crossroads, serving as a substrate for several distinct enzymatic pathways that give rise to a variety of biologically active oxylipins. oup.com

Octadecanoid Pathway: Jasmonate Biosynthesis

The most prominent metabolic fate of 13-HPOT is its entry into the octadecanoid pathway, which leads to the synthesis of jasmonic acid (JA) and its derivatives. wikipedia.orgontosight.ai This pathway is a cornerstone of plant defense and development. ontosight.aiontosight.ai

Allene (B1206475) Oxide Synthase (AOS) Activity and Allene Oxide Formation

The first committed step in the jasmonate biosynthetic pathway is the conversion of this compound (13-HPOT) to an unstable allene oxide, (13S)-12,13-epoxy-octadeca-9,11,15-trienoic acid. mdpi.comnih.gov This reaction is catalyzed by allene oxide synthase (AOS), a specialized cytochrome P450 enzyme (CYP74A). nih.govpnas.org Unlike typical P450s, AOS does not require molecular oxygen or an NADPH-reductase, allowing for an exceptionally high turnover rate. longdom.org AOS is constitutively expressed in various plant organs and its expression can be further induced by wounding, systemin, and other elicitors, highlighting its crucial role in initiating the defense signaling cascade. nih.govnih.gov The enzyme utilizes 13-hydroperoxides of both linolenic and linoleic acids as substrates. nih.gov For instance, recombinant LeAOS3 from tomato can transform both 9- and 13-hydroperoxides, although it displays a significantly higher activity towards the 9-hydroperoxide isomers. nih.gov In rice, two AOS genes, OsAOS1 and OsAOS2, have been identified and are both involved in the biosynthesis of jasmonic acid induced by herbivores. mdpi.com

Allene Oxide Cyclase (AOC) and Cyclopentenone Formation (12-oxo-Phytodienoic Acid)

The unstable allene oxide produced by AOS is rapidly converted into the first cyclic intermediate of the jasmonate pathway, 12-oxo-phytodienoic acid (OPDA). nih.govwikipedia.org This cyclization is catalyzed by allene oxide cyclase (AOC). wikipedia.orgoup.com While the allene oxide can undergo spontaneous hydrolysis to form α- and γ-ketols and racemic OPDA, AOC specifically catalyzes the formation of the biologically active cis-(+)-OPDA enantiomer. uni-hohenheim.de This enzymatic step is crucial for establishing the stereochemistry of the resulting jasmonates. uni-hohenheim.de In maize, the disruption of AOC function leads to a significant reduction in both 12-OPDA and jasmonic acid levels, confirming its essential role in jasmonate biosynthesis. nih.gov The presence of equal proportions of cis-(+) and cis-(-) stereochemical isomers of 12-OPDA in AOC-deficient mutants indicates that non-enzymatic cyclization of the allene oxide occurs in the absence of functional AOC. nih.gov

Subsequent Conversion to Jasmonic Acid and Related Compounds

Following its formation in the chloroplasts, 12-oxo-phytodienoic acid (OPDA) is transported to the peroxisomes for the final steps of jasmonic acid (JA) biosynthesis. oup.comnih.gov The first of these peroxisomal reactions is the reduction of the cyclopentenone ring of OPDA, a reaction catalyzed by 12-oxophytodienoic acid reductase (OPR). nih.govpnas.org Specifically, the OPR3 isozyme is responsible for the reduction of the primary plant isomer, 9S,13S-OPDA, to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8). pnas.org This product then undergoes three cycles of β-oxidation to yield jasmonic acid. oup.compnas.org The resulting JA can be further metabolized into a variety of active compounds, most notably the isoleucine conjugate, (+)-7-iso-JA-Ile, which is a key signaling molecule in many jasmonate-regulated processes. oup.commdpi.com

Stereochemical Specificity and Enzyme Coupling in Jasmonate Biosynthesis

The biosynthesis of jasmonates is characterized by a high degree of stereochemical specificity, which is critical for their biological activity. The process begins with the formation of (13S)-hydroperoxylinolenic acid by 13-lipoxygenase. mdpi.com The subsequent cyclization of the allene oxide by allene oxide cyclase (AOC) establishes the cis-(+)-enantiomeric form of 12-oxo-phytodienoic acid (OPDA). uni-hohenheim.de This specific stereoisomer is the precursor to the biologically active form of jasmonic acid. oup.com Research suggests that the enzymes of the jasmonate pathway, including lipoxygenase, allene oxide synthase, and allene oxide cyclase, may form a multienzyme complex within the chloroplast. mdpi.com This physical association, or metabolic channeling, would facilitate the efficient transfer of the unstable intermediates, such as 13-HPOT and the allene oxide, between the active sites of the enzymes, thereby preventing their leakage and promoting the production of cis-(+)-OPDA. mdpi.com

The Hydroperoxide Lyase (HPL) Pathway: Production of Volatile Aldehydes and Oxoacids

In competition with the allene oxide synthase pathway, this compound can be cleaved by the enzyme hydroperoxide lyase (HPL). mdpi.comnih.gov This pathway leads to the production of volatile C6-aldehydes, which are characteristic of the "green leaf" odor of wounded plants, and a C12-oxoacid. longdom.orgpnas.org

Enzymatic Cleavage of this compound by Hydroperoxide Lyase

Hydroperoxide lyase (HPL), a non-canonical cytochrome P450 enzyme (CYP74B), catalyzes the cleavage of this compound. mdpi.comlongdom.org This reaction cleaves the carbon-carbon bond between C-12 and C-13 of the fatty acid hydroperoxide. pnas.orgmdpi.com HPLs can exhibit specificity for either 9- or 13-hydroperoxides, or they can act on both. mdpi.com The enzyme responsible for the production of C6-aldehydes specifically utilizes 13-hydroperoxides of both linoleic and linolenic acids. pnas.orgresearchgate.net The products of this cleavage are a volatile C6-aldehyde and a C12-oxoacid, 12-oxo-(9Z)-dodecenoic acid, also known as traumatin (B1237919). pnas.orgmdpi.com

Formation of C6-Aldehydes (e.g., (Z)-Hex-3-enal, 3(Z)-Hexenal, Hexanal)

The specific C6-aldehyde produced by the hydroperoxide lyase pathway depends on the substrate. The cleavage of this compound yields (Z)-hex-3-enal (also known as 3(Z)-hexenal). pnas.orgresearchgate.net This compound is often responsible for the characteristic smell of freshly cut grass. pnas.org When 13-hydroperoxylinoleic acid is the substrate, the product is hexanal. pnas.orgtandfonline.com (Z)-hex-3-enal is unstable and can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal. researchgate.netscispace.com These C6-aldehydes, collectively known as green leaf volatiles, play important roles in plant defense against pests and pathogens. pnas.orgnih.gov

Formation of C12-Oxoacids (e.g., 12-oxo-Dodecenoic Acid, Traumatic Acid)

The hydroperoxide lyase (HPL) pathway represents a significant branch in the metabolism of this compound. This pathway leads to the formation of C6 volatile compounds and C12 oxoacids. mdpi.com The enzyme 13-hydroperoxide lyase (13-HPL) catalyzes the cleavage of this compound into a C6 aldehyde, specifically (3Z)-hexenal, and a C12 ω-oxoacid, 12-oxo-9(Z)-dodecenoic acid. mdpi.comrero.chgoogle.com This initial C12 product, 12-oxo-9(Z)-dodecenoic acid, is an unstable compound that can isomerize to a more stable form, 12-oxo-10(E)-dodecenoic acid, which is also known as traumatin or wound hormone. mdpi.comcaymanchem.com

The subsequent oxidation of the aldehyde group of traumatin results in the formation of traumatic acid, chemically known as 2(E)-dodecene-1,12-dicarboxylic acid. mdpi.comnih.gov The biosynthesis of traumatic acid begins with the release of unsaturated fatty acids like linolenic acid from membrane lipids. scispace.com Lipoxygenases then catalyze the oxidation of linolenic acid to produce this compound (13-HPOT). nih.govscispace.com Following this, hydroperoxide lyase cleaves the 18-carbon chain of 13-HPOT into the 6-carbon volatile aldehyde and the 12-carbon 12-oxo-(9Z)-dodecenoic acid. nih.govscispace.com This intermediate subsequently isomerizes to traumatin, which is then non-enzymatically oxidized to traumatic acid. nih.govscispace.com

Table 1: Key Products of the Hydroperoxide Lyase Pathway from this compound

| Precursor | Enzyme | Intermediate Product | Final C12-Oxoacid |

| This compound | 13-Hydroperoxide Lyase | 12-oxo-9(Z)-dodecenoic acid | Traumatic Acid |

| 12-oxo-9(Z)-dodecenoic acid | Isomerase (spontaneous) | 12-oxo-10(E)-dodecenoic acid (Traumatin) | Traumatic Acid |

Characterization and Specificity of Plant Hydroperoxide Lyases (e.g., Guava CYP74B5, Olive OepHPL)

Plant hydroperoxide lyases (HPLs) are a class of cytochrome P450 enzymes, specifically belonging to the CYP74B subfamily, that exhibit specificity for fatty acid hydroperoxide substrates. nih.gov

Guava (Psidium guajava) CYP74B5: Guava fruit is a particularly rich source of 13-hydroperoxide lyase activity. rero.chnih.gov The HPL from guava, classified as CYP74B5, has been purified, cloned, and expressed. nih.gov The native enzyme appears to be a homotetramer with subunits of 55 kD. rero.chnih.gov When expressed in E. coli, the guava HPL showed a high specificity for 13-hydroperoxides. It metabolized 13(S)-hydroperoxylinolenic acid more than 10-fold faster than 13(S)-hydroperoxylinoleic acid and the 9-hydroperoxides of both linoleic and linolenic acids. rero.chnih.gov The products of the reaction with 13(S)-hydroperoxylinolenic acid were identified as 12-oxododec-9(Z)-enoic acid and 3(Z)-hexenal. nih.govresearchgate.net The enzyme exhibits a high turnover number of approximately 2000/s with this substrate. rero.chnih.gov

Olive (Olea europaea) OepHPL: A full-length cDNA clone for hydroperoxide lyase, designated OepHPL, has been isolated from olive fruit. nih.gov The deduced amino acid sequence shows significant similarity to other plant HPLs and contains a chloroplast transit peptide sequence. nih.gov The recombinant OepHPL is specific for the 13-hydroperoxide derivatives of linolenic and linoleic acids and does not utilize 9-hydroperoxy isomers as substrates. nih.gov The primary product from the cleavage of this compound is (Z)-hex-3-enal, which can then partially isomerize to (E)-hex-2-enal. nih.gov The thermal stability of recombinant OepHPL is the highest among the studied enzymes of the lipoxygenase pathway in olives, suggesting it is not a limiting factor in the synthesis of volatile compounds in virgin olive oil. acs.org

Table 2: Characteristics of Guava and Olive Hydroperoxide Lyases

| Enzyme | Source | Classification | Substrate Specificity | Key Products from 13-HPOT |

| Guava HPL | Psidium guajava (fruit) | CYP74B5 | Prefers 13-hydroperoxides over 9-hydroperoxides | 12-oxododec-9(Z)-enoic acid, 3(Z)-hexenal |

| Olive OepHPL | Olea europaea (fruit) | Not specified in provided text | Specific for 13-hydroperoxides | (Z)-hex-3-enal |

Peroxygenase Pathway: Cutin Monomer Precursors

The peroxygenase pathway provides an alternative route for the metabolism of this compound, leading to the formation of cutin monomers. nih.govannualreviews.orggoogleapis.com Cutin is the polyester (B1180765) matrix of the plant cuticle, a protective layer on the epidermis of aerial plant parts. uliege.be The biosynthesis of C18 cutin monomers, which are major components of the cutin in plants like barley and maize, requires an epoxidation step. uliege.be

It has been demonstrated that a peroxygenase can catalyze this necessary epoxidation in vitro. uliege.be Further in planta studies have confirmed that this oxidase is a key enzyme in the formation of cutin. uliege.be For example, in maize leaves, the specific inactivation of peroxygenase leads to a significant decrease in the epoxide content of the cuticle and a reduction in its thickness. uliege.be This indicates the crucial role of the peroxygenase pathway in the synthesis of C18 cutin monomers from precursors like this compound.

Hydroperoxide Dehydrase/Isomerase Pathway: Ketol and Other Metabolite Formation

The hydroperoxide dehydrase pathway, also referred to as the hydroperoxide isomerase or dehydratase pathway, metabolizes this compound into various products, including ketols. nih.govcore.ac.uk This pathway is distinct from the hydroperoxide lyase pathway and is initiated by the enzyme hydroperoxide dehydrase. nih.gov In spinach leaf chloroplasts, both hydroperoxide lyase and hydroperoxide dehydrase activities are present. nih.govcore.ac.uk

Incubations of this compound with hydroperoxide dehydrase preparations from flax seeds lead to the formation of several ketol products. nih.gov These include the previously known 12-oxo-13-hydroxy-9(Z),15(Z)-octadecadienoic acid (a 12,13-α-ketol) and 9-hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid (a γ-ketol). nih.gov A novel ketol, identified as 11-hydroxy-12-oxo-9(Z),15(Z)-octadecadienoic acid (an 11,12-α-ketol), is also formed. nih.gov The formation of these different ketols is pH-dependent, suggesting two distinct mechanisms of hydrolysis of the allene oxide intermediate. nih.gov

Interactions and Competition Between Divergent Pathways

The various enzymatic pathways that utilize this compound as a common substrate are not independent and can interact and compete with each other. The allene oxide synthase (AOS) and hydroperoxide lyase (HPL) branches of the oxylipin pathway are two major competing pathways. plos.orgoup.com Both enzymes utilize the same fatty acid hydroperoxide substrates. tandfonline.comactahort.org

This competition is crucial for fine-tuning plant responses to various stresses. oup.com For instance, silencing the HPL gene in rice leads to a dramatic increase in the production of jasmonic acid (JA), a product of the AOS pathway. plos.org This suggests that blocking the HPL branch can redirect the substrate, 13-HPOT, towards the AOS pathway. plos.org However, the substantial increase in JA levels indicates that simple substrate competition may not be the only mechanism at play, and regulatory crosstalk between the pathways likely exists. plos.org

The spatial and temporal regulation of gene expression for enzymes like AOS and HPL is one mechanism to control the flux of metabolites through these competing pathways. tandfonline.comfrontiersin.org In Arabidopsis, the expression patterns of HPL and AOS differ in floral organs and in response to mechanical wounding, suggesting a mechanism to avoid direct competition. tandfonline.comactahort.org In some cases, these enzymes are co-localized within the chloroplasts, which could facilitate or necessitate other forms of regulation to control pathway flux. tandfonline.comnih.gov

Enzymatic and Biocatalytic Synthesis of this compound and its Derivatives

Recombinant Enzyme Expression and Optimization for Production

The biocatalytic production of this compound and its derivatives often relies on the expression of recombinant enzymes in microbial hosts like Escherichia coli. nih.govresearchgate.net This approach allows for the production of specific enzymes in high quantities, which can then be used to catalyze desired reactions.

For example, the 13-hydroperoxide lyase from guava (CYP74B5) has been successfully expressed in E. coli. rero.chnih.gov Optimization of the expression conditions, such as the absence of inducers like isopropyl-β-D-thiogalactopyranoside (IPTG) and δ-aminolevulinic acid, was found to be crucial for obtaining optimal enzyme activity. rero.chnih.gov Similarly, the expression of a hydroperoxide lyase from Carica papaya in E. coli was improved by deleting the hydrophobic N-terminal sequence, which enhanced enzyme activity. researchgate.net

Directed evolution has also been employed to improve the performance of these enzymes for industrial applications. researchgate.net Through several rounds of gene shuffling and random mutagenesis, a 13-hydroperoxide lyase from guava was engineered to have a 15-fold higher product yield, increased solubility, higher heme content, and improved thermal stability. researchgate.net These improvements in the biocatalyst are critical for developing efficient and economically viable processes for the synthesis of valuable compounds derived from this compound. The optimization of recombinant enzyme expression is a key area of research for the biotechnological production of these compounds. acs.orgactahort.org

Coupled Enzyme Systems for Directed Product Synthesis

The strategic combination of multiple enzymes in a single reaction vessel, known as a coupled enzyme system or enzymatic cascade, offers a powerful approach for the directed synthesis of valuable compounds from this compound. This methodology enhances efficiency, increases product selectivity, and can overcome challenges associated with the instability of intermediates. By carefully selecting enzymes and controlling reaction conditions, it is possible to channel the transformation of this compound toward a specific desired product.

Synthesis of C6 Volatiles (Green Leaf Odors)

A prominent application of coupled enzyme systems is in the production of C6-aldehydes and C6-alcohols, known as green leaf volatiles (GLVs), which are highly valued in the food and fragrance industries. This process typically involves the coupling of hydroperoxide lyase (HPL) and alcohol dehydrogenase (ADH).

The Core Reaction: 13-Hydroperoxide lyase, an enzyme from the cytochrome P450 family (CYP74B), cleaves 13(S)-hydroperoxylinolenic acid into a C6-aldehyde, specifically (3Z)-hexenal, and a C12-oxo-acid, 12-oxo-(9Z)-dodecenoic acid. mdpi.comnih.gov The (3Z)-hexenal is often unstable and can isomerize to the more stable (2E)-hexenal. nih.gov

Directed Synthesis via Cofactor Control: The subsequent fate of the C6-aldehyde can be precisely controlled by coupling the HPL reaction with an alcohol dehydrogenase (ADH). The direction of the ADH-catalyzed reaction—either reduction of the aldehyde to an alcohol or oxidation of any contaminating alcohol back to the aldehyde—is dictated by the form of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor supplied in the reaction medium. nih.gov

Favoring Aldehyde Production: To maximize the yield of hexenal (B1195481), HPL is coupled with ADH in the presence of the oxidized cofactor NADP+. This system effectively oxidizes any corresponding alcohol (hexenol) that might be present as a contaminant or formed as a byproduct, thereby increasing the selectivity for the aldehyde product. nih.gov

Favoring Alcohol Production: Conversely, to produce hexenol, the HPL system is coupled with ADH and the reduced cofactor NADH. The ADH then catalyzes the reduction of the newly formed hexenal to its corresponding alcohol. Research has demonstrated that this method is highly effective; when using this compound at concentrations above 15 mM, the production of hexenols can reach 95% of the total products. nih.govresearchgate.net

One-Pot Synthesis from Vegetable Oils

For industrial-scale production, an efficient upstream process for generating the this compound substrate is required. A multi-enzyme cascade has been developed for the "one-pot" synthesis of 13-hydroperoxides directly from vegetable oils rich in linolenic acid, such as linseed oil. mdpi.comresearchgate.net

Three-Enzyme Cascade: This system utilizes a lipase (B570770), a lipoxygenase (LOX), and a catalase.

Lipase: The process begins with a lipase (e.g., from Candida rugosa) hydrolyzing triglycerides in the oil to release free fatty acids, including linolenic acid. mdpi.comresearchgate.net

Lipoxygenase (LOX): Soybean LOX-1 is then used to catalyze the specific insertion of oxygen into linolenic acid to form 13(S)-hydroperoxylinolenic acid. mdpi.com

Catalase: The LOX reaction requires a continuous supply of molecular oxygen. Instead of aeration, which can cause significant foaming and process complications, catalase is used for the in-situ generation of oxygen through the controlled dosage of hydrogen peroxide (H₂O₂). mdpi.com

This integrated three-enzyme system has been shown to be highly effective, significantly reducing foam generation and enabling the use of high substrate concentrations. In an optimized system using safflower oil, this cascade produced 13-hydroperoxides at a concentration of 70 g/L with a regioselectivity of 90% within 7 hours. mdpi.com

Jasmonate Biosynthesis Pathway

In plants, this compound is a key intermediate in the biosynthesis of jasmonates, a class of vital signaling molecules. researchgate.net This natural pathway relies on a tightly coupled enzyme system.

AOS-AOC Coupling: The first committed step is the conversion of 13(S)-hydroperoxylinolenic acid to an unstable allene oxide, 12,13(S)-epoxyoctadecatrienoic acid, by the enzyme allene oxide synthase (AOS). oup.comoup.com This allene oxide has an extremely short half-life (under 30 seconds in water). oup.com It is immediately cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA), the first cyclic compound in the pathway and a direct precursor to jasmonic acid. researchgate.netoup.comoup.com

Evidence for a Complex: The instability of the allene oxide intermediate strongly suggests that AOS and AOC are tightly coupled, possibly existing as a multi-enzyme complex, to ensure the efficient and stereospecific channeling of the substrate from one active site to the next. oup.com This coupling prevents the non-enzymatic degradation of the allene oxide into other byproducts. mdpi.com

The following table summarizes the key features of these coupled enzyme systems.

| Synthetic Goal | Key Enzymes | Primary Substrate(s) | Directed Product(s) | Key Research Findings |

| C6-Aldehyde Production | Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) | This compound | (3Z)-Hexenal, (2E)-Hexenal | Coupling HPL with ADH and NADP+ oxidizes contaminating alcohols, improving aldehyde selectivity. nih.gov |

| C6-Alcohol Production | Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) | This compound | (3Z)-Hexenol | Coupling with ADH and NADH can achieve up to 95% conversion of aldehyde to alcohol. nih.gov |

| One-Pot Hydroperoxide Synthesis | Lipase, Lipoxygenase (LOX), Catalase | Vegetable Oil (Triglycerides) | This compound | In-situ oxygen generation by catalase avoids foaming; yields of 70 g/L with 90% regioselectivity achieved. mdpi.com |

| Jasmonate Precursor Synthesis | Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) | This compound | 12-Oxo-phytodienoic acid (OPDA) | Tight coupling of AOS and AOC is essential to channel the highly unstable allene oxide intermediate efficiently. oup.com |

Biological Functions and Roles in Non Human Organisms

Involvement in Plant Defense Mechanisms and Stress Responses

13-Hydroperoxylinolenic acid (13-HPOT) is a key intermediate molecule in the oxylipin pathway, a critical signaling cascade in plants for defense against a variety of biotic and abiotic stresses. frontiersin.orgresearchgate.netontosight.ainih.gov This pathway is initiated by the release of α-linolenic acid from cellular membranes, which is then oxygenated by the enzyme 13-lipoxygenase (13-LOX) to form 13-HPOT. wikipedia.orgfrontiersin.orgnumberanalytics.com The fate of 13-HPOT is a crucial branch point, leading to the production of distinct classes of signaling molecules with diverse roles in plant defense. nih.govresearchgate.net

Signaling Roles in Response to Elicitors, Wounding, and Pathogens

The production of 13-HPOT is a rapid response to various stress stimuli, including mechanical wounding, pathogen infection, and the perception of elicitors, which are molecules that trigger a defense response. frontiersin.orgnih.gov It is believed that these signals interact with membrane receptors, leading to the activation of lipases that release linolenic acid, the precursor for 13-HPOT synthesis. nih.gov The accumulation of 13-HPOT and its downstream products serves as a chemical signal that initiates and modulates a wide range of defense responses. frontiersin.orgresearchgate.net

For instance, in response to wounding by insect herbivores, the rapid synthesis of 13-HPOT is a foundational step in the plant's defense signaling cascade. mdpi.comslu.se Similarly, during pathogen attack, the oxylipin pathway, including the generation of 13-HPOT, is activated. researchgate.net In some cases, plants can accumulate esterified forms of 13-HPOT, which are then released as free compounds upon infection, suggesting a ready-made pool of defense precursors. fondationuniversitaire.be

Contribution to Green Leaf Volatile (GLV) Production and its Ecological Significance

A significant metabolic fate of 13-HPOT is its cleavage by the enzyme hydroperoxide lyase (HPL). nih.govpnas.org This reaction produces C6-aldehydes, such as (Z)-3-hexenal, and a C12-oxo-acid. pnas.orgmdpi.com These C6-aldehydes and their derivatives (alcohols and esters) are collectively known as green leaf volatiles (GLVs), which are responsible for the characteristic "green" smell of freshly cut grass. mdpi.comtandfonline.com

GLVs are not merely byproducts of tissue damage; they play a crucial role in plant defense and communication. mdpi.comoup.com They are released almost instantaneously after mechanical damage and can act as airborne signals that prime neighboring plants for impending threats. mdpi.com Plants exposed to GLVs can exhibit a faster and stronger defense response, including increased production of other defense signals like jasmonic acid, upon subsequent herbivore attack. mdpi.com This priming effect can lead to reduced damage from insects. mdpi.com Furthermore, some GLVs have direct antimicrobial properties and can deter insect feeding. pnas.org The production of GLVs from 13-HPOT is therefore a key component of a plant's indirect defense strategy, attracting natural enemies of herbivores. researchgate.netresearchgate.net

Interactive Data Table: Key Enzymes and Products in the GLV Pathway from 13-HPOT

| Precursor | Enzyme | Primary Product | Downstream Products | Significance |

| This compound | Hydroperoxide Lyase (HPL) | (Z)-3-hexenal | (E)-2-hexenal, (Z)-3-hexenol, Hexenyl acetates | Green leaf volatiles, plant-plant signaling, indirect defense, antimicrobial activity |

Modulation of Gene Expression in Defense Pathways

13-HPOT itself and its downstream metabolites are potent regulators of gene expression, activating a suite of defense-related genes. nih.govpnas.org The most well-studied downstream product is jasmonic acid (JA), which is synthesized from 13-HPOT via the allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) pathway. wikipedia.orgfrontiersin.orgnumberanalytics.com JA and its derivatives are central to the regulation of a broad spectrum of defense genes, including those involved in the production of proteinase inhibitors, toxic secondary metabolites, and other defense compounds. pnas.orgfrontiersin.org

However, research has shown that the precursor to JA, 12-oxo-phytodienoic acid (OPDA), which is also derived from 13-HPOT, can independently regulate a distinct set of genes. frontiersin.orgpnas.org This indicates that the oxylipin pathway provides multiple layers of gene regulation, allowing for a fine-tuned response to different stresses. pnas.org For example, some genes are induced by both OPDA and JA, while others are specifically responsive to one or the other. pnas.org This differential regulation allows the plant to tailor its defense response to the specific herbivore or pathogen it is facing. frontiersin.org Furthermore, plants deficient in the enzyme that converts OPDA to JA can still mount effective defenses against certain insects and fungi, highlighting the direct role of OPDA in activating defense gene expression. pnas.org

Interactions with Other Plant Hormones and Signaling Molecules in Defense

The signaling network initiated by 13-HPOT does not operate in isolation. It engages in complex crosstalk with other plant hormone pathways, most notably salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET). frontiersin.orgmdpi.com The interaction between the jasmonic acid pathway (derived from 13-HPOT) and the salicylic acid pathway is often antagonistic. frontiersin.org Generally, JA-mediated defenses are more effective against necrotrophic pathogens (which kill host tissue) and chewing insects, while SA-mediated defenses are typically deployed against biotrophic pathogens (which feed on living tissue) and some phloem-feeding insects. mdpi.comfrontiersin.org This antagonism allows the plant to prioritize one defense strategy over another, depending on the nature of the attacker.

Ethylene often acts synergistically with the jasmonate pathway, particularly in response to wounding and necrotrophic pathogens. mdpi.com This synergy can amplify the defense response. Reactive oxygen species (ROS) are also intricately linked with the oxylipin pathway. mdpi.com The production of ROS can trigger the formation of 13-HPOT, and in turn, oxylipins can influence ROS production, creating a feedback loop that amplifies the defense signal. mdpi.com

Impact on Aphid Performance and Plant-Insect Interactions

The products derived from 13-HPOT play a significant role in mediating interactions between plants and aphids. pnas.orgresearchgate.net The C6-aldehydes (GLVs) produced via the hydroperoxide lyase pathway have been shown to negatively impact aphid performance. pnas.org In studies where the HPL enzyme was depleted in potato plants, leading to reduced production of these aldehydes, aphids feeding on these plants showed a significant increase in fecundity. pnas.org This suggests that the HPL-catalyzed products are a key component of the plant's resistance mechanism against certain sucking insects. pnas.org The production of lipid-like compounds, including those derived from the 13-HPOT pathway, is considered a defense mechanism against aphids. ufs.ac.za Changes in fatty acid composition, including the pathway leading from linolenic acid to 13-HPOT, are observed during soybean aphid infestation. iastate.edu

Interactive Data Table: Effect of HPL Depletion on Aphid Fecundity

| Plant Type | HPL Activity | C6-Aldehyde Production | Aphid Fecundity | Reference |

| Wild-type Potato | Normal | Normal | Baseline | pnas.org |

| HPL-depleted Potato | Reduced | Reduced | Approximately 2-fold increase | pnas.org |

Metabolism and Influence in Fungal Systems

The influence of 13-hydroperoxy fatty acids extends to fungal development and metabolism. In some fungal species, such as Aspergillus, these compounds can act as signaling molecules that influence sporulation and the production of secondary metabolites. asm.orgnih.gov For example, 13S-hydroperoxylinoleic acid, a related compound, has been shown to stimulate conidiation (asexual spore production) in Aspergillus flavus. asm.org Interestingly, while stimulating sporulation, the same compound can decrease the production of aflatoxin, a mycotoxin produced by this fungus. asm.org This suggests that fungi can perceive and respond to these plant-derived oxylipins, potentially altering their developmental programs and virulence. Some fungi even possess their own lipoxygenase enzymes, which can be involved in plant-fungal interactions. nih.gov

Fungal Hydroperoxide Dehydrase and Lyase Activities (e.g., Chlorella pyrenoidosa)

The green alga Chlorella pyrenoidosa demonstrates the capacity to metabolize this compound. nih.gov Extracts from Chlorella have been found to contain hydroperoxide dehydrase, an enzyme involved in the jasmonic acid pathway. nih.gov However, under typical laboratory culture conditions, jasmonic acid and its pathway metabolites are not detected in this alga. nih.gov

Further investigation into the enzymatic activities of Chlorella pyrenoidosa reveals the presence of hydroperoxide lyase activity. This enzyme is capable of cleaving this compound into two main products: 13-oxo-cis-9,trans-11-tridecadienoic acid and pentene. nih.gov The lyase enzyme is characterized as heat-labile and is not inhibited by 50 millimolar potassium cyanide (KCN). nih.gov Gel filtration estimates its approximate molecular weight to be 48,000. nih.gov

Interestingly, two other compounds, 13-hydroxy-cis-9,trans-11,cis-15-octadecatrienoic acid and 12,13-trans-epoxy-9-oxo-trans-10,cis-15-octadecadienoic acid, were also identified as products. nih.gov These compounds are also known to be formed through non-enzymatic decomposition of hydroperoxides catalyzed by iron (II). nih.gov This observation suggests that the hydroperoxide lyase activity in Chlorella pyrenoidosa may proceed through a homolytic decomposition mechanism. nih.gov

Effects on Aflatoxin Biosynthesis and Fungal Growth (e.g., Aspergillus species)

Oxylipins derived from linolenic acid, such as this compound, play a significant signaling role in the biosynthesis of aflatoxins in Aspergillus flavus. nih.gov Research has demonstrated that autoxidized linolenic acid, which contains various oxylipins, can inhibit the production of aflatoxins. nih.govnih.gov Specifically, 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HPOTE), a form of this compound, has been shown to inhibit the biosynthesis of aflatoxins. nih.gov This is in contrast to other fatty acid-derived compounds like 9(S)-HPODE, which promotes it. researchgate.net

The inhibitory mechanism of autoxidized linolenic acid on aflatoxin biosynthesis is linked to the upregulation of the imizoquin (IMQ) biosynthetic pathway in A. flavus. nih.gov Multiomics analyses have revealed that the presence of autoxidized linolenic acid leads to a distinct increase in the activity of this pathway. nih.gov Furthermore, it is suggested that this compound interacts with a transporter protein, ImqJ, located within the IMQ gene cluster, primarily through hydrophobic interactions. nih.gov Overexpression or knockout of the IMQ pathway's transcription factor confirmed its critical role in the inhibition of aflatoxin biosynthesis mediated by autoxidized linolenic acid. nih.gov

While inhibiting aflatoxin production, autoxidized linolenic acid has been observed to promote mycelial growth and sporulation in A. flavus. nih.gov

Role in Fungal Jasmonate Production (e.g., Lasiodiplodia iranensis)

In the filamentous fungus Lasiodiplodia iranensis, this compound is a key intermediate in the biosynthesis of jasmonic acid. nih.gov The production of jasmonic acid in this fungus occurs via the α-linolenic acid metabolic pathway. nih.gov The initial step involves the conversion of α-linolenic acid to 13(S)-hydroperoxylinolenic acid (13(S)-HpOTrE) by the enzyme lipoxygenase (LOX). nih.gov

Following its formation, 13(S)-HpOTrE serves as a precursor for the subsequent steps in the jasmonate synthesis pathway. nih.gov It is further converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA). researchgate.netplos.org This molecule is then subject to reduction and β-oxidation to ultimately yield jasmonic acid. researchgate.netplos.org Metabolic analysis of the fermentation process in L. iranensis has identified 13(S)-HpOTrE as a crucial intermediate, with 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE) and traumatic acid being identified as byproducts of branch pathways. nih.gov

Cellular Responses and Metabolic Modulation in Other Biological Contexts

Transcriptomic Impact on Intestinal Epithelial Cells (e.g., Caco-2 cells)

Studies using the human intestinal epithelial cell line, Caco-2, have provided significant insights into the cellular responses to this compound (referred to as 13-HPODE in some literature). nih.govucf.edumdpi.com Transcriptomic profiling of both differentiated and poorly-differentiated Caco-2 cells treated with this compound revealed significant alterations in gene expression and the modulation of various metabolic and signaling pathways. nih.govucf.edu

In differentiated Caco-2 cells, which model human enterocytes, this compound treatment led to changes in pathways related to the cell cycle and DNA replication/repair, potentially affecting cellular differentiation and apoptosis. ucf.edu In poorly-differentiated Caco-2 cells, which can model intestinal tumor cells, the treatment triggered a more pronounced defense response. ucf.edu This included the enrichment of pathways involved in retinol (B82714) metabolism and peroxisomal function, in addition to the cytochrome P450 system. ucf.edu Furthermore, in these cells, there was an enrichment of phospholipid biosynthesis, as well as amino acid and glycogen (B147801) metabolism, which could indicate a tumorigenic environment. ucf.edu In both cell types, this compound had a notable effect on steroid hormone biosynthesis and RNA processing. ucf.edu

| Pathway/Process | Effect in Differentiated Caco-2 Cells | Effect in Poorly-Differentiated Caco-2 Cells | Reference |

| Cell Cycle & DNA Repair | Significant impact, potential effect on differentiation and apoptosis | Downregulation of some proliferation-related genes | ucf.edu |

| Defense Mechanisms | - | Stronger defense response, enrichment of retinol metabolism and peroxisomal pathway | ucf.edu |

| Metabolism | Enrichment of bile conjugation | Enrichment of phospholipid biosynthesis, amino acid and glycogen metabolism | ucf.edu |

| Steroid Hormone Biosynthesis | Significant effect | Significant effect | ucf.edu |

| RNA Processing | Significant effect | Significant effect | ucf.edu |

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound has been shown to enhance Peroxisome Proliferator-Activated Receptor (PPAR) signaling in intestinal epithelial cells. nih.govmdpi.comresearchgate.net PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, energy homeostasis, and inflammation. nih.govsmw.chmdpi.com The activation of PPAR signaling by this compound can alter fatty acid and glucose metabolism, as well as energy production. nih.gov

The modulation of PPAR signaling is a key aspect of the cellular response to this lipid hydroperoxide. mdpi.com In the context of Caco-2 cells, this enhancement of PPAR signaling contributes to the observed changes in lipid metabolism. mdpi.comresearchgate.net This interaction is significant as linoleic acid oxidative metabolites are known to be natural ligands for PPARs. nih.gov

Influence on Ribosome Biogenesis, Phagosome, and Mitochondrial Function

Treatment of Caco-2 cells with this compound has been found to impact several fundamental cellular processes, including ribosome biogenesis, the phagosome pathway, and mitochondrial function. nih.govmdpi.comresearchgate.net In both differentiated and poorly-differentiated Caco-2 cells, pathways related to ribosome biogenesis were downregulated following exposure to this compound. nih.govucf.edu

Furthermore, the results indicate that this compound affects mitochondrial function, specifically by disrupting the electron transport chain. mdpi.comresearchgate.net This disruption in mitochondrial activity, along with the impacts on ribosome biogenesis and the phagosome pathway, may contribute to the development or progression of disease. mdpi.comresearchgate.net The influence on ribosome biogenesis is particularly noteworthy as it is a highly energy-consuming process that is tightly coordinated with cell growth and proliferation. mdpi.com

| Cellular Process | Effect of this compound | Cell Model | Reference |

| Ribosome Biogenesis | Downregulated/Impacted | Caco-2 cells | nih.govucf.edumdpi.comresearchgate.net |

| Phagosome Pathway | Impacted | Caco-2 cells | mdpi.comresearchgate.net |

| Mitochondrial Function | Disrupted electron transport chain | Caco-2 cells | mdpi.comresearchgate.net |

Signal Transduction and Regulatory Networks Involving 13 Hydroperoxylinolenic Acid Derivatives

Role as a Precursor to Active Signaling Molecules (e.g., Jasmonic Acid, OPDA)

13-Hydroperoxylinolenic acid (13-HPOT) is a pivotal intermediate in the biosynthesis of a class of lipid-derived signaling molecules known as oxylipins. annualreviews.orgnih.gov It serves as the direct precursor to a cascade of biologically active compounds, most notably jasmonic acid (JA) and its upstream precursor, 12-oxo-phytodienoic acid (OPDA). annualreviews.orgwikipedia.orgresearchgate.netpnas.orgmdpi.com The biosynthesis of these signaling molecules is initiated from α-linolenic acid, which is released from chloroplast membranes. wikipedia.orgoup.commdpi.com The enzyme 13-lipoxygenase (13-LOX) catalyzes the oxidation of α-linolenic acid to form 13-HPOT. wikipedia.orgresearchgate.netmdpi.comoup.com

From 13-HPOT, the pathway branches, leading to the formation of various oxylipins. nih.gov A key branch involves the sequential action of two enzymes: allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC). annualreviews.orgresearchgate.netpnas.org AOS converts 13-HPOT into an unstable allene oxide, 12,13-epoxy-octadecatrienoic acid (12,13-EOT). mdpi.comoup.com This intermediate is then rapidly cyclized by AOC to form the cyclopentenone, OPDA. researchgate.netpnas.orgoup.com Specifically, the concerted action of AOS and AOC produces the 9S,13S-OPDA stereoisomer, which is the precursor to biologically active JA. pnas.org

OPDA itself is a signaling molecule with distinct biological activities. researchgate.netscispace.comresearchgate.net However, it can also be further metabolized to produce jasmonic acid. This subsequent conversion occurs in the peroxisomes and involves the reduction of OPDA by 12-oxo-phytodienoic acid reductase (OPR3), followed by three cycles of β-oxidation to yield JA. researchgate.netmdpi.comoup.comoup.com The resulting JA can then be conjugated to amino acids, such as isoleucine, to form jasmonoyl-isoleucine (JA-Ile), which is recognized as a highly active form of the hormone. pnas.orgoup.com

Mutant studies have underscored the critical role of 13-HPOT in producing these downstream signals. For instance, aos mutants, which are deficient in allene oxide synthase, lack both OPDA and JA, highlighting the essential role of the 13-HPOT-derived pathway in their synthesis. oup.comscispace.combiorxiv.org Conversely, opr3 mutants can produce OPDA but are deficient in JA, demonstrating the sequential nature of the pathway. scispace.complos.org

Downstream Signaling Cascades Initiated by this compound Metabolites

COI1-Dependent and COI1-Independent Pathways

The signaling cascades initiated by the metabolites of this compound, particularly jasmonates, are complex and involve both dependent and independent pathways centered around the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1). pnas.orgmdpi.comscispace.complos.org

COI1-Dependent Signaling: The canonical jasmonate signaling pathway is COI1-dependent. pnas.orgnih.gov COI1 is an essential component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, termed SCFCOI1. oup.complos.orgplos.org This complex functions as a receptor for jasmonates, specifically the bioactive conjugate jasmonoyl-isoleucine (JA-Ile). pnas.orgoup.comnih.gov In the presence of JA-Ile, COI1 binds to JASMONATE ZIM-DOMAIN (JAZ) proteins, which act as transcriptional repressors. pnas.orgplos.orgplos.org This binding targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. plos.orgplos.org The degradation of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a wide array of jasmonate-responsive genes involved in plant defense and development. pnas.orgplos.org The bacterial virulence factor coronatine mimics JA-Ile, potently activating this pathway to the pathogen's advantage. pnas.orgnih.gov

COI1-Independent Signaling: Evidence increasingly points to the existence of COI1-independent signaling pathways for jasmonate precursors like OPDA. scispace.comtandfonline.comherts.ac.ukelsevierpure.com Studies using coi1 mutants have revealed that some plant defense responses and gene expression changes can still occur in response to wounding or pathogens, even in the absence of a functional COI1 protein. scispace.comherts.ac.ukoup.com For example, a set of 99 genes were found to respond similarly to infection with Sclerotinia sclerotiorum in both wild-type and coi1 mutant plants. scispace.comherts.ac.uk Furthermore, while the aos mutant (deficient in both JA and OPDA) shows high susceptibility to this pathogen, the opr3 mutant (deficient in JA but not OPDA) exhibits susceptibility comparable to wild-type plants, suggesting a protective role for OPDA that is independent of its conversion to JA and subsequent COI1-mediated signaling. scispace.comherts.ac.ukoup.com OPDA can regulate gene expression independently of JA, and many of these OPDA-responsive genes are also regulated independently of COI1. scispace.comtandfonline.com However, it is noteworthy that some OPDA-dependent responses have been shown to still require COI1, indicating a complex interplay between these signaling components. scispace.comoup.com

Electrophile Effects of Cyclopentenones (e.g., OPDA)

The cyclopentenone structure of 12-oxo-phytodienoic acid (OPDA) and related compounds confers electrophilic properties that are central to their biological activity, particularly in COI1-independent signaling. pnas.orgoup.comresearchgate.net These reactive molecules can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating their function. This mechanism is distinct from the receptor-ligand interaction that characterizes COI1-dependent signaling.

Research has shown that OPDA and other electrophilic oxylipins, like phytoprostanes, can activate a specific set of genes that are largely different from those activated by JA-Ile. oup.comresearchgate.net This gene expression is often associated with detoxification and stress responses. For instance, the expression of genes encoding glutathione (B108866) S-transferases and cytochrome P450s can be induced by these cyclopentenones. oup.comresearchgate.net

The signaling pathway for these electrophilic oxylipins involves TGA transcription factors. oup.comresearchgate.net Specifically, the bZIP transcription factors TGA2, TGA5, and TGA6 have been identified as key regulators of gene expression in response to phytoprostanes and OPDA. oup.comresearchgate.net This regulation is independent of COI1 and MYC2, the core components of the canonical JA signaling pathway. oup.comresearchgate.net Interestingly, while gene expression responses to these cyclopentenones are COI1-independent, some physiological responses, such as the inhibition of root growth, have been shown to be dependent on COI1, yet independent of jasmonate biosynthesis. oup.comresearchgate.net This suggests the existence of multiple, distinct signaling pathways downstream of these reactive oxylipins.

Regulation of Enzyme Activity and Gene Expression in Oxylipin Pathways

The biosynthesis of this compound and its downstream metabolites is tightly regulated at both the enzymatic and gene expression levels. pnas.orgclemson.edu This control ensures that the production of these potent signaling molecules is appropriately timed and scaled to meet the plant's needs, particularly in response to stress.

The activity of key enzymes in the oxylipin pathway is a primary point of regulation. The initial step, the release of α-linolenic acid from membrane lipids, is catalyzed by lipases and is often a rate-limiting step triggered by signals like wounding or elicitors. annualreviews.org The subsequent oxygenation by 13-lipoxygenase (13-LOX) and the conversion by allene oxide synthase (AOS) are also critical control points. annualreviews.orgnih.gov The relative activities of the different branches of the oxylipin pathway, such as the AOS branch leading to jasmonates and the hydroperoxide lyase (HPL) branch leading to volatile aldehydes, can vary between plant species. nih.gov In many plants, the activity of these enzymes is low in healthy tissues but increases dramatically upon wounding or other stresses. nih.govcsic.es

Gene expression of the enzymes involved in the oxylipin pathway is also highly regulated. clemson.edunih.govplos.org The expression of genes encoding 13-LOX, AOS, and allene oxide cyclase (AOC) is often induced by the very signals that trigger the pathway, such as wounding and pathogen attack, creating a positive feedback loop. Jasmonates themselves can induce the expression of their own biosynthetic genes. mdpi.com For example, in Arabidopsis, the expression of LOX3 and LOX4 is regulated by jasmonates produced via the action of LOX2 and LOX6 in response to wounding. mdpi.com In addition to self-regulation, other signaling molecules and transcription factors also control the expression of oxylipin biosynthetic genes. For instance, in olive fruit, the expression of 13-LOX and 13-HPL genes is regulated by environmental stresses like temperature, light, and water availability. csic.es In some fungi, oxylipins have been shown to regulate the transcription of genes involved in the biosynthesis of secondary metabolites like mycotoxins and antibiotics. nih.gov

Temporal and Spatial Regulation of this compound Biosynthesis and Signaling

The production of this compound and the subsequent signaling events are precisely controlled in both time and space within the plant. pnas.org This spatio-temporal regulation is crucial for orchestrating localized and systemic responses to various stimuli.

The biosynthesis of jasmonates, which originates from 13-HPOT, is compartmentalized within the cell. The initial steps, from the release of α-linolenic acid to the formation of OPDA by 13-LOX, AOS, and AOC, occur in the chloroplasts. mdpi.comoup.comfrontiersin.org OPDA is then transported to the peroxisomes for its conversion to jasmonic acid. researchgate.netoup.comfrontiersin.org This spatial separation of biosynthetic steps allows for tight control over the production of different signaling molecules.

The expression of the genes encoding the biosynthetic enzymes is also spatially distinct. In Arabidopsis, the four 13-LOX genes exhibit different basal expression patterns. LOX2 is strongly expressed in aerial tissues, while LOX3 is found in parenchyma cells around the vascular bundles, LOX4 in phloem-associated cells, and LOX6 in xylem contact cells. mdpi.com This differential expression suggests specialized roles for each 13-LOX in different tissues and in response to different stimuli. For example, upon wounding, a hierarchical activation occurs where LOX2 and LOX6 are involved in the early phase of the response, producing jasmonate precursors that then regulate the expression of LOX3 and LOX4. mdpi.com

Temporal regulation is evident in the rapid accumulation of oxylipins following stress. For instance, wounding can lead to a tenfold increase in jasmonic acid levels within an hour. annualreviews.org The expression of 13-LOX can also be temporally regulated during developmental processes like leaf senescence, where its expression is confined to senescing plants and peaks just before the destruction of organelles. pnas.orgpnas.org In olive fruit, the expression of 13-LOX and 13-HPL genes shows transient changes in response to stresses like low temperature, with maximum expression occurring within a few hours of the stress. csic.es This precise temporal and spatial control ensures that the potent signaling activities of this compound derivatives are deployed only when and where they are needed.

Advanced Analytical Methodologies for 13 Hydroperoxylinolenic Acid and Its Metabolites

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating 13-HPOT from complex lipid mixtures and separating its various isomers. High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Positional and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the positional and stereoisomers of hydroperoxy fatty acids. tandfonline.comaocs.org The technique's versatility allows for the use of different stationary and mobile phases to achieve high-resolution separation.

Positional Isomer Separation: Normal-phase HPLC, often utilizing a silica (B1680970) gel column (e.g., µPorasil), is highly effective for separating positional isomers, such as 13-hydroperoxylinolenic acid and its 9-isomer. ias.ac.in Elution is typically carried out with a non-polar mobile phase, like isooctane, modified with a small percentage of a more polar solvent, such as ethanol. ias.ac.in Reversed-phase HPLC (RP-HPLC) on octadecylsilyl (ODS or C18) columns also separates hydroperoxides, where elution order is influenced by both chain length and polarity. tandfonline.comnih.gov

Stereoisomer (Enantiomer) Separation: The resolution of enantiomers (R and S forms) of hydroperoxy fatty acids requires chiral chromatography. aocs.orgphenomenex.com Chiral stationary phases (CSPs), such as Chiralpak AD or AD-RH, can achieve baseline resolution of hydroperoxy fatty acid enantiomers. nih.gov These separations are crucial for determining the stereospecificity of enzymatic reactions, as different lipoxygenases can produce specific enantiomers. scispace.com The separation is based on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. researchgate.net

The following table summarizes various HPLC methods used for the separation of hydroperoxy fatty acids.

| Technique | Column Type | Mobile Phase Example | Application | Reference |

| Normal-Phase HPLC | µPorasil (Silica) | Isooctane / 0.5% Ethanol | Separation of 13- and 9-positional isomers. | ias.ac.in |

| Reversed-Phase HPLC | Supelco LC-8 (C8) | Acetonitrile / THF / 0.1% Phosphoric Acid | Purification of 13-HPOT from enzymatic reactions. | nih.gov |

| Chiral-Phase HPLC | Chiralpak AD-RH | Not specified | Resolution of R/S enantiomers of hydroperoxy fatty acids. | nih.gov |

| Chiral-Phase HPLC | Reprosil Chiral NR | Not specified | Separation of hydroperoxide enantiomers for MS analysis. | scispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

This compound is thermally labile and readily decomposes into a complex mixture of smaller, volatile compounds, which contribute to characteristic aromas and off-flavors. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for separating and identifying these volatile products. tandfonline.commdpi.com

The analysis typically involves headspace sampling, where volatile compounds are collected from the space above the sample, followed by injection into the GC-MS system. researchgate.net Techniques like headspace solid-phase microextraction (HS-SPME) are used to concentrate the volatiles before analysis. mdpi.comresearchgate.net The GC column separates the volatile mixture based on boiling points and polarity, and the mass spectrometer fragments the eluting compounds, providing a unique mass spectrum for identification. thermofisher.com This method requires no derivatization and is not affected by the presence of water. nih.govresearchgate.net

Common volatile products identified from the decomposition of linolenic acid hydroperoxides include aldehydes, alcohols, and furans.

The table below lists some of the key volatile compounds identified from the degradation of lipid hydroperoxides using GC-MS.

| Volatile Compound | Chemical Class | Significance | Reference |

| Pentanal | Aldehyde | Oxidative degradation product of linolenic acid. | tandfonline.com |

| Hexanal | Aldehyde | Major volatile product from linoleate/linolenate decomposition. | tandfonline.comthaiscience.info |

| Heptanal | Aldehyde | Product of oleate (B1233923) hydroperoxide decomposition. | thaiscience.info |

| Nonanal | Aldehyde | Oxidative degradation product of oleic acid. | tandfonline.com |

| 2-Pentylfuran | Furan | Off-flavor compound from hydroperoxide degradation. | thaiscience.info |

Spectroscopic Methods for Detection and Monitoring

Spectroscopic techniques offer powerful, often non-destructive, ways to monitor the formation of 13-HPOT and to elucidate its chemical structure.

UV-Visible Spectrophotometry for Hydroperoxide Formation Monitoring

The formation of this compound from linolenic acid involves the rearrangement of double bonds to form a conjugated diene system. This newly formed structure exhibits strong ultraviolet (UV) absorbance at a characteristic wavelength, typically around 234 nm. cirad.frahajournals.org

UV-Visible spectrophotometry provides a simple and continuous method for monitoring the progress of lipid peroxidation in real-time. jst.go.jp By measuring the increase in absorbance at 234 nm, one can quantify the formation of conjugated diene hydroperoxides. researchgate.net This method is widely used in kinetic assays of lipoxygenase activity and to assess the oxidative stability of lipid-containing systems. researchgate.net To enhance specificity and reduce interference from non-oxidized lipids, second-derivative spectroscopy can be employed, which reveals more detailed spectral features. acs.org

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 13-HPOT and its metabolites. aocs.orgresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net

In ¹H NMR, the protons adjacent to the hydroperoxide group and the olefinic protons of the conjugated diene system give characteristic signals that confirm the structure. For ¹³C NMR, the chemical shifts of the carbons bearing the hydroperoxide group and the carbons involved in the conjugated double bonds are highly informative for identifying the hydroperoxide and determining its positional isomerism. aocs.org While NMR is a powerful tool for structural verification, its application can be limited by the need for relatively pure samples and its lower sensitivity compared to mass spectrometry. researchgate.net

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of lipid hydroperoxides. researchgate.netspringernature.com It provides both qualitative information for structural identification and quantitative data for measuring concentrations in complex biological samples. frontiersin.org

LC-MS allows for the separation of different hydroperoxide isomers prior to their introduction into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, which typically generates the deprotonated molecule [M-H]⁻ in negative ion mode. acs.org

Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for structural characterization. acs.org In this process, the [M-H]⁻ ion is isolated and fragmented through collision-induced decomposition (CID). The resulting fragment ions are characteristic of the hydroperoxide's structure, including the position of the -OOH group. acs.org For example, cleavage of the bonds allylic to the hydroperoxide group generates specific fragments that can differentiate between positional isomers like 9-HPOT and 13-HPOT. nih.govacs.org This high specificity allows for the development of quantitative methods like selected reaction monitoring (SRM), where the instrument is set to detect specific parent-to-fragment ion transitions, enabling precise measurement even at very low concentrations. acs.orgnih.gov

The following table summarizes key mass spectrometric data for the analysis of hydroperoxy fatty acids.

| Technique | Ionization Mode | Parent Ion | Characteristic Fragments | Application | Reference |

| LC-MS/MS | ESI Negative | [M-H]⁻ | Loss of H₂O; fragments indicative of hydroperoxide position. | Identification and quantification of positional isomers. | acs.org |

| LC-MSⁿ (Ion Trap) | ESI Negative | [M-H]⁻ | Multiple stages of fragmentation for detailed structural info. | Identification of novel hydroperoxides and metabolites. | nih.gov |

| LC-MS/MS | ESI Positive (with derivatization) | [M-OOMxP+H]⁺ | Enhanced ionization and stability for quantification. | Sensitive quantitative analysis in biological matrices. | researchgate.netnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive analysis of 13-HPOT and its metabolites within the broader field of metabolomics. nih.govwikipedia.org This powerful technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry. nih.govwikipedia.org The application of LC-MS/MS allows for the simultaneous identification and quantification of a wide array of lipid species from complex biological samples. nih.gov

The general workflow for LC-MS/MS-based metabolomics of 13-HPOT and related compounds involves several key steps. Sample preparation is critical and typically involves lipid extraction from the biological matrix using methods like the Folch or Bligh-Dyer procedures, followed by solid-phase extraction (SPE) to enrich for the analytes of interest and remove interfering substances.

Chromatographic separation is most commonly achieved using reversed-phase liquid chromatography (RPLC), where a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of different lipid species based on their hydrophobicity. Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of a wide range of metabolites with varying polarities.

Following separation by LC, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for lipid analysis as it is a soft ionization method that minimizes fragmentation of the parent molecule, allowing for the detection of the intact molecular ion. The analysis is often performed in negative ion mode, as the carboxylic acid group of fatty acid derivatives is readily deprotonated.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation and enhanced selectivity. In a triple quadrupole mass spectrometer, for instance, the first quadrupole selects a specific precursor ion (e.g., the deprotonated molecule of 13-HPOT). This ion is then fragmented in the second quadrupole (the collision cell), and the resulting product ions are analyzed in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification even in complex matrices. nih.gov High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap instruments, provide highly accurate mass measurements, which further aids in the confident identification of unknown metabolites. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 13-HPOT and its Metabolites

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of lipid species based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or acetic acid | Organic component of the mobile phase for eluting hydrophobic compounds. |

| Flow Rate | 0.2-0.5 mL/min | Controls the speed of the mobile phase through the column. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficient ionization of acidic lipids like 13-HPOT. |

| MS/MS Scan Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification of target analytes. |

| Precursor Ion [M-H]⁻ | m/z 325.2 | The deprotonated molecular ion of 13-HPOT. |

| Product Ions | Specific fragment ions for structural confirmation and quantification. | Characteristic fragments enhance identification confidence. |

Detection and Characterization of Lipid Radical Intermediates

The enzymatic and non-enzymatic metabolism of polyunsaturated fatty acids like linolenic acid proceeds through highly reactive lipid radical intermediates. These radicals, due to their transient nature and low steady-state concentrations, are exceptionally difficult to detect and characterize directly. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique uniquely suited for the study of species with unpaired electrons, such as free radicals. nih.govconicet.gov.ar

Direct detection of lipid radicals by EPR is often challenging in biological systems due to the short lifetimes of these species. researchgate.netnih.gov To overcome this limitation, a technique known as spin trapping is widely employed. mdpi.com Spin trapping involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent radical product, known as a spin adduct. nih.gov This spin adduct can then be detected and characterized by EPR spectroscopy. The hyperfine splitting constants of the resulting EPR spectrum provide information about the structure of the original trapped radical. conicet.gov.ar

Commonly used spin traps for studying lipid peroxidation include nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). mdpi.comnih.gov The choice of spin trap is critical and depends on factors such as its lipophilicity and the stability of the resulting spin adduct. mdpi.com

In the context of 13-HPOT, its decomposition can lead to the formation of various radical species, including alkoxyl and peroxyl radicals. For instance, the Fe(II)-mediated decomposition of 13-hydroperoxylinoleic acid, a close structural analog of 13-HPOT, has been shown to generate carbon-centered lipid alkyl radicals, which can be trapped and identified using spin traps like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN). nih.gov The combination of spin trapping with separation techniques like HPLC prior to EPR or MS analysis can further aid in the identification of specific radical adducts. nih.gov

Table 2: Representative EPR Spin Trapping Data for Lipid Radical Intermediates

| Spin Trap | Trapped Radical Type | Typical Hyperfine Splitting Constants (Gauss) | Significance |

|---|---|---|---|

| DMPO | Carbon-centered radical | aN ≈ 15.8 G, aH ≈ 22.6 G | Indicates the formation of alkyl radicals during lipid peroxidation. nih.gov |

| DMPO | Oxygen-centered radical | aN ≈ 14.8 G, aH ≈ 14.8 G (for •OH) | Suggests the presence of highly reactive oxygen species. nih.gov |

| PBN | Lipid-derived radical | Varies depending on the specific radical | PBN is lipophilic and suitable for trapping radicals within lipid environments. mdpi.com |

| POBN | Carbon-centered lipid radicals | - | Used to detect lipid alkyl radicals from the decomposition of lipid hydroperoxides. nih.gov |

Enzymatic Assays for Activity Determination and Kinetic Studies

Enzymatic assays are fundamental for determining the activity and studying the kinetics of enzymes that produce or metabolize 13-HPOT, such as lipoxygenases (LOX) and hydroperoxide lyases (HPL). These assays provide crucial information on enzyme function, substrate specificity, and the effects of inhibitors or activators.

A common method for assaying enzymes that metabolize 13-HPOT, like HPL, is to monitor the decrease in substrate concentration over time. 13-HPOT contains a conjugated diene system that exhibits a strong absorbance at 234 nm. researchgate.netrutgers.edu The activity of HPL, which cleaves the hydroperoxide, can be continuously monitored by measuring the rate of decrease in absorbance at this wavelength using a spectrophotometer. researchgate.netrutgers.edu This method is convenient and allows for real-time kinetic measurements.

Alternatively, enzyme activity can be determined by measuring the formation of specific products. For example, the products of HPL-catalyzed cleavage of 13-HPOT can be quantified using gas chromatography-mass spectrometry (GC-MS). nih.gov This approach offers high specificity and allows for the identification and quantification of multiple volatile and non-volatile products simultaneously. nih.gov

Kinetic studies are essential for understanding the catalytic mechanism of an enzyme. By measuring the initial reaction rate at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. These parameters are often determined by fitting the experimental data to the Michaelis-Menten equation.

For lipoxygenase, which produces 13-HPOT, kinetic studies have revealed complex regulatory mechanisms. For instance, the product, 13-HPOT, can act as an activator of the enzyme, leading to a lag phase in the reaction progress curve which can be abolished by the addition of small amounts of the hydroperoxide product. nih.govherts.ac.uk Rapid kinetic techniques, such as stopped-flow spectrophotometry, are often employed to study the pre-steady-state kinetics of these enzymatic reactions, providing insights into individual steps of the catalytic cycle. oup.comtandfonline.com

Table 3: Kinetic Parameters for Enzymes Involved in 13-Hydroperoxide Metabolism

| Enzyme | Substrate | Kinetic Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Soybean Lipoxygenase-1 | Linoleic Acid | Km | ~15 µM | nih.govherts.ac.uk |

| Soybean Lipoxygenase-1 | 13-Hydroperoxylinoleic Acid (Product/Activator) | Dissociation Constant (Kd) | ~24 µM | nih.govherts.ac.uk |

| Mint Hydroperoxide Lyase | This compound | - | Activity demonstrated by substrate consumption. | researchgate.net |

| Tomato Hydroperoxide Lyase | This compound | - | Activity measured by decrease in absorbance at 234 nm. | rutgers.edu |

Future Directions and Emerging Research Avenues

Elucidating the Precise Contributions of Individual 13-Hydroperoxylinolenic Acid Derivatives in Diverse Biological Processes

This compound stands at a crucial metabolic crossroads, serving as the precursor to a diverse array of biologically active molecules. nih.gov Its fate is determined by the action of several key enzymes, each initiating a distinct branch of the oxylipin pathway. frontiersin.org The allene (B1206475) oxide synthase (AOS) branch converts 13-HPOT into the unstable allene oxide, which is the gateway to the synthesis of jasmonates, including the well-studied phytohormone jasmonic acid. nih.govfrontiersin.org The hydroperoxide lyase (HPL) pathway cleaves 13-HPOT to produce C6 volatile aldehydes, known as green leaf volatiles (GLVs), and the C12-oxo-acid, 12-oxo-(9Z)-dodecenoic acid, a precursor to the wound hormone traumatin (B1237919). plos.orgmdpi.comresearchgate.net A third route, the peroxygenase pathway, can metabolize 13-HPOT into cutin monomers. nih.gov

While the general roles of these branches in plant defense and development are established, the precise functions of many individual derivatives are still being uncovered. A significant body of research now indicates that many of these compounds possess direct antimicrobial properties. nih.gov Large-scale screening has revealed that a majority of oxylipins can inhibit the growth of various plant pathogens. nih.gov Notably, key signaling molecules in the pathway, such as 12-oxo-phytodienoic acid (12-OPDA), also exhibit potent antifungal and antioomycete activities, suggesting a dual role in plant defense: directly inhibiting pathogens and activating host defense responses. nih.gov

The table below summarizes the antimicrobial activity of several key derivatives of 13-HPOT against various eukaryotic microbes, highlighting the potent and broad-spectrum inhibitory effects of these compounds. nih.gov

| Compound | Class/Pathway | Notable Antimicrobial Activity |

| 13-HPOT | Hydroperoxide | Strong inhibitor of mycelial growth and spore germination. nih.gov |

| 13-HOT | Hydroxy Fatty Acid | Strong inhibitor of mycelial growth and spore germination. nih.gov |

| 13-KOT | Keto Fatty Acid | Strong inhibitor of mycelial growth and spore germination. nih.gov |

| 12-OPDA | Jasmonate Precursor | Potent antifungal and antioomycete activity. nih.gov |

| Colnelenic Acid | Divinyl Ether | Described as an antifungal and antioomycete compound. nih.gov |

| trans-2-Hexenal | Green Leaf Volatile | Reduces bacterial growth in vitro. nih.gov |

Exploring the Cross-Talk Between this compound-Derived Pathways and Other Metabolic Networks

The oxylipin pathway does not operate in isolation. A growing area of research focuses on the intricate crosstalk between its branches and with other major metabolic networks within the cell. A clear example of internal regulation is the interplay between the hydroperoxide lyase (HPL) and allene oxide synthase (AOS) branches. plos.org Studies in rice have shown that the genetic depletion of the HPL enzyme, OsHPL3, leads to a redirection of the 13-HPOT pool towards the AOS branch, resulting in a significant increase in jasmonic acid levels. plos.org This demonstrates a compensatory mechanism and a competitive relationship for the common substrate, 13-HPOT, between these two major pathways. plos.org